3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Description
The compound is a complex organic molecule that contains a tetrahydroquinoline group and a thiazolopyrimidinone group . Tetrahydroquinolines are a class of compounds that have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
While the specific synthesis process for this compound is not available, tetrahydroquinolines can be synthesized through various methods. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydroquinoline group would contribute a bicyclic structure with a nitrogen atom, while the thiazolopyrimidinone group would add additional rings containing sulfur and nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Reactions
3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is involved in various synthesis and chemical reaction studies, offering insights into its potential for creating novel compounds. The synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives have been explored, revealing that compounds like 7-bromomethyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one can be obtained through specific reactions and further converted into derivatives through treatment with morpholine and other agents. These processes highlight the compound's versatility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Kinoshita et al., 1987).
Antimicrobial and Anti-inflammatory Properties
Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated that certain derivatives possess significant anti-inflammatory and analgesic activities. These studies suggest that modifications of the thiazolopyrimidine structure can lead to compounds with high COX-2 selectivity, comparable to standard drugs like sodium diclofenac, indicating potential for therapeutic use in treating inflammation and pain (Abu‐Hashem et al., 2020).
Bioactivation and Metabolic Studies
The compound's structure, similar to kinase inhibitors with terminal phenyl acetylene moieties, has been studied for its bioactivation by cytochrome P450 enzymes. These studies have revealed the formation of oxidative products in the presence of N-acetyl cysteine or glutathione, suggesting the compound's involvement in complex metabolic pathways and its potential for generating metabolites with unique biological activities (Subramanian et al., 2011).
Heterocyclic Compounds Synthesis
The compound has been utilized in the synthesis of various heterocyclic compounds, demonstrating its utility in creating novel molecules with potential pharmacological properties. Studies have shown that through specific reactions, it can lead to the synthesis of fused heterocyclic compounds, such as thiazolopyrimidines and tetrazolopyrimidines, which have been evaluated for their antioxidant activities, indicating the compound's role in developing new antioxidants (Salem et al., 2015).
Properties
IUPAC Name |
6-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-10-23-17-18-9-13(16(22)20(11)17)15(21)19-8-4-6-12-5-2-3-7-14(12)19/h2-3,5,7,9-10H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDWVLUTWZFGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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